2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetamide
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Overview
Description
2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetamide is a chemical compound with the molecular formula C11H14N2O. It is a derivative of tetrahydroquinoline, a bicyclic structure that is commonly found in various natural and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with acetic anhydride or acetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by hydrolysis .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline derivatives .
Scientific Research Applications
2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials and as a building block for various chemical processes
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride: Similar structure but with an additional carboxylic acid group.
N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide: Contains a nitrophenyl group, which can alter its chemical properties and biological activity
Uniqueness
2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetamide is unique due to its specific substitution pattern on the tetrahydroquinoline ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydroquinolin-4-yl)acetamide |
InChI |
InChI=1S/C11H14N2O/c12-11(14)7-8-5-6-13-10-4-2-1-3-9(8)10/h1-4,8,13H,5-7H2,(H2,12,14) |
InChI Key |
UIRPYNDEWOXCPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC=C2C1CC(=O)N |
Origin of Product |
United States |
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